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Compound of Interest

4-(Isopropoxycarbonyl)-2-
Compound Name:
nitrophenylboronic acid

Cat. No.: B1441877

An In-Depth Technical Guide to the Characterization of 4-(Isopropoxycarbonyl)-2-
nitrophenylboronic acid

Introduction: A Strategic Building Block for Modern
Synthesis

In the landscape of drug discovery and materials science, the strategic construction of complex
molecular architectures is paramount. Arylboronic acids are indispensable reagents, serving as
key partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura
reaction.[1] This guide focuses on 4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid, a
multifunctional building block whose utility is enhanced by the specific arrangement of its
substituents.

The presence of an ortho-nitro group and a para-isopropoxycarbonyl group creates a unique
electronic and steric profile. The electron-withdrawing nature of these groups influences the
reactivity of the boronic acid, while the steric bulk of the ortho-nitro group presents specific
challenges and opportunities in reaction design.[2][3] Understanding the detailed
characterization of this compound is therefore essential for its effective and reliable application
in complex synthetic pathways.

This document provides a comprehensive technical overview, from synthesis and purification to
in-depth spectroscopic analysis and reactivity profiling. It is designed for researchers, chemists,
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and drug development professionals who require a robust understanding of this versatile
reagent to accelerate their research and development programs.

Molecular and Physicochemical Profile

A thorough understanding of a reagent's fundamental properties is the bedrock of its successful
application. The key identifiers and physicochemical characteristics of 4-
(Isopropoxycarbonyl)-2-nitrophenylboronic acid are summarized below.

Diagram 1: Molecular Structure
Caption: Molecular structure of 4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid.

Table 1: Physicochemical Properties

Property Value Reference

(2-nitro-4-propan-2-

IUPAC Name yloxycarbonylphenyl)boro  [4]
nic acid
CAS Number 1150114-61-6 [4][5]
Molecular Formula C10H12BNOe [4][6]
Molecular Weight 253.02 g/mol [41[6]
Typically an off-white to yellow Inferred from similar
Appearance _
solid compounds
B(C1=C(C=C(C=C1)C(=0)OC(
SMILES C)C)--INVALID-LINK--[O-]) [4]

(0)0

| Storage | Store at 2-8°C or -20°C, sealed in dry conditions |[5][6] |

Synthesis and Purification

While 4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid is commercially available,
understanding its synthesis provides insight into potential impurities and informs quality control
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strategies. A plausible and robust laboratory-scale synthesis proceeds via a two-step sequence
starting from isopropyl 4-bromobenzoate.

Diagram 2: Synthetic and Characterization Workflow
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Caption: General workflow for the synthesis, purification, and characterization of the title
compound.

Experimental Protocol: Synthesis

Expertise & Rationale: This protocol employs a standard nitration followed by a palladium-
catalyzed Miyaura borylation. The borylation is a reliable method for converting aryl halides to
boronic esters. The final hydrolysis step unmasks the boronic acid. Each step requires careful
control of temperature and stoichiometry to minimize side reactions, such as over-nitration or
deborylation.

Step 1: Synthesis of Isopropyl 4-bromo-3-nitrobenzoate
Cool a stirred solution of concentrated sulfuric acid (50 mL) to 0°C in an ice-salt bath.

Slowly add isopropyl 4-bromobenzoate (10 g, 41.1 mmol) portion-wise, ensuring the
temperature remains below 5°C.

Prepare the nitrating mixture by slowly adding concentrated nitric acid (3.2 mL, ~74 mmol) to
concentrated sulfuric acid (10 mL) at 0°C.

Add the nitrating mixture dropwise to the solution from step 2 over 30 minutes, maintaining
the temperature below 5°C.

After the addition is complete, allow the reaction to stir at 0-5°C for 2 hours. Monitor progress
by TLC (e.g., 20% EtOAc in hexanes).

Once the starting material is consumed, pour the reaction mixture slowly onto crushed ice
(~200 g) with vigorous stirring.

Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the
filtrate is neutral, and dry under vacuum. The crude product can be purified by
recrystallization from ethanol.

Step 2: Synthesis of 4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid pinacol ester

e To an oven-dried flask under an inert atmosphere (N2 or Ar), add the isopropyl 4-bromo-3-
nitrobenzoate (5.0 g, 17.2 mmol), bis(pinacolato)diboron (Bzpinz, 5.2 g, 20.6 mmol), and
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potassium acetate (KOAc, 5.1 g, 51.6 mmol).

e Add anhydrous dioxane (60 mL).
e Degas the mixture by bubbling with N2 or Ar for 15 minutes.

e Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(ll) dichloride (Pd(dppf)Cl2, 630 mg,
0.86 mmol).

e Heat the reaction mixture to 80-90°C and stir for 12-16 hours. Monitor by TLC or LC-MS.

o Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of
celite.

o Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na2SOa), and
concentrate under reduced pressure.

» Purify the crude residue by column chromatography on silica gel (gradient elution, e.g., 5-
15% ethyl acetate in hexanes).

Step 3: Hydrolysis to 4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid

» Dissolve the pinacol ester from Step 2 (e.g., 4.0 g) in a 4:1 mixture of THF and water (50
mL).

e Add sodium periodate (NalOas, 1.5 equivalents) followed by 1N HCI (1.5 equivalents).
« Stir the mixture vigorously at room temperature for 4-6 hours.
o Extract the mixture with ethyl acetate (3 x 50 mL).

o Combine the organic layers, wash with brine, dry over anhydrous Na2SOa4, and concentrate
in vacuo to yield the final product. Further purification can be achieved by trituration with
hexanes or recrystallization if necessary.

Structural Elucidation and Spectroscopic
Characterization
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A multi-technique spectroscopic approach is essential for unambiguous structural confirmation
and is a hallmark of a self-validating analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful tool for confirming the precise arrangement of
atoms. For this molecule, *H NMR will confirm the presence and connectivity of the aromatic
and isopropyl protons. 13C NMR will verify the carbon skeleton. A solvent like DMSO-ds is often
chosen for its ability to dissolve polar analytes and to observe the exchangeable B(OH)2
protons, which typically appear as a broad singlet.

Protocol: NMR Sample Preparation

Accurately weigh 5-10 mg of the dried compound.

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds or CDCIs) in
a clean, dry NMR tube.

Cap the tube and gently agitate to ensure complete dissolution.

Acquire *H and 3C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

Table 2: Predicted *H NMR Spectral Data (400 MHz, DMSO-de)
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Chemical Shift

Multiplicity
(3, ppm)

~8.40 d

Integration

1H

Assignment

Ar-H (H3)

Rationale

Ortho to both
nitro and
boronic acid
groups, highly
deshielded.

~8.25 dd

1H

Ar-H (H5)

Ortho to
carbonyl, meta to

nitro group.

~7.95 d

1H

Ar-H (H6)

Ortho to boronic
acid, meta to

nitro group.

~5.10 sept

1H

-OCH(CHs)2

Isopropyl
methine proton,
split by 6 methyl

protons.

~1.35 d

6H

-OCH(CHs)2

Isopropyl methyl
protons, split by
the methine

proton.

| Broad singlet | - | 2H | B(OH)z | Exchangeable protons of the boronic acid group. |

Table 3: Predicted 3C NMR Spectral Data (100 MHz, DMSO-de)
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Chemical Shift (6, ppm) Assighment

~164.5 C=0 (Ester)

~150.0 C-NO2

~138.0 Ar-C

~135.0 Ar-C

~130.0 C-B (broad due to quadrupolar relaxation)
~125.0 Ar-C

~70.0 -OCH(CHs)2

| ~21.5 | -OCH(CHs3)2 |

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and effective method for identifying key

functional groups. The spectrum for this compound should show characteristic absorptions for

the nitro, ester carbonyl, and boronic acid moieties. Attenuated Total Reflectance (ATR) is a

common, solvent-free technique for solid samples.

Table 4: Key IR Absorptions

Wavenumber (cm~—2) Functional Group Vibration Type
3500-3200 (broad) O-H Stretch (Boronic acid)
~1725 C=0 Stretch (Ester)
Asymmetric & Symmetric
~1530 & ~1350 N-O
Stretch (Nitro)
~1380 B-O Stretch (Boronic acid)

| ~1250 | C-O | Stretch (Ester) |

Mass Spectrometry (MS)
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Expertise & Rationale: MS provides the molecular weight of the compound, offering definitive
confirmation of its elemental composition. Electrospray lonization (ESI) is a soft ionization
technique well-suited for this type of molecule, typically showing the [M-H]~ ion in negative
mode or [M+H]* in positive mode.

o Expected [M-H]~ (Negative lon Mode): 252.07

o Expected [M+Na]* (Positive lon Mode): 276.06

Reactivity Profile in Suzuki-Miyaura Coupling

The primary utility of 4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid is in Suzuki-
Miyaura cross-coupling reactions.[1] The ortho-nitro group poses a significant steric challenge,
which can hinder the crucial transmetalation step of the catalytic cycle.[2][3]

Expertise & Rationale: Overcoming this steric hindrance requires judicious selection of the
palladium catalyst and ligand. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos)
or N-heterocyclic carbenes (NHCs) are highly effective.[2] These ligands promote the formation
of a coordinatively unsaturated palladium species that can more readily accommodate the
bulky boronic acid, thereby facilitating transmetalation. The choice of base and solvent is also
critical for an efficient reaction.[1]

Diagram 3: Suzuki-Miyaura Catalytic Cycle
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Caption: The catalytic cycle for the Suzuki-Miyaura reaction, highlighting the transmetalation
step.
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Protocol: Optimized Suzuki-Miyaura Coupling

Trustworthiness: This protocol incorporates best practices for setting up an inert, anhydrous
reaction, which is critical for the stability and activity of the palladium catalyst.

To an oven-dried microwave vial or Schlenk flask, add 4-(Isopropoxycarbonyl)-2-
nitrophenylboronic acid (1.2 equiv.), the desired aryl halide (1.0 equiv.), and a suitable
base such as potassium phosphate (KsPOa, 3.0 equiv.).

Seal the vessel with a septum and purge with an inert gas (N2 or Ar) for 10-15 minutes.

In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g.,
Pdz(dba)s, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in an anhydrous, degassed solvent
(e.g., dioxane or toluene).

Add the solvent to the main reaction vessel via syringe, followed by the catalyst solution.

Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-
110°C) for the required time (2-24 hours).

Monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction to room temperature, dilute with an organic solvent like
ethyl acetate, and wash with water and brine.

Dry the organic layer over anhydrous Na2SOa, filter, and concentrate under reduced
pressure.

Purify the crude product by column chromatography on silica gel.

Handling, Storage, and Safety

Expertise & Rationale: While a specific Safety Data Sheet (SDS) for this exact compound is not
widely available, data from structurally similar nitrophenylboronic acids can be used to establish
prudent handling practices.[7][8] Boronic acids, in general, are considered irritants.

e Handling: Wear appropriate Personal Protective Equipment (PPE), including safety goggles,
chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical
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fume hood to avoid inhalation of dust.[7][8]

o Storage: Store in a tightly sealed container in a cool, dry place, as recommended by
suppliers (2-8°C or -20°C).[5][6] Boronic acids can be susceptible to dehydration to form
boroxines, so keeping them dry is crucial for maintaining reactivity.

o First Aid:

o Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical
attention.[7]

o Skin Contact: Wash off immediately with soap and plenty of water.[7]

o Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

[8]

Conclusion

4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid is a valuable, albeit challenging, building
block for organic synthesis. Its successful application hinges on a comprehensive
understanding of its physicochemical properties, structural features, and reactivity. The
characterization workflow detailed in this guide—combining spectroscopic analysis (NMR, IR,
MS), chromatographic purity assessment, and a well-defined reactivity profile—provides the
necessary framework for researchers to confidently integrate this reagent into their synthetic
programs. By employing optimized reaction conditions, particularly the use of sterically
demanding ligands in Suzuki-Miyaura couplings, the synthetic potential of this versatile
molecule can be fully realized.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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